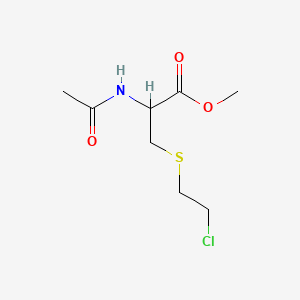
N-Acetyl-S-2-chloroethyl-L-cysteine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-2-chloroethyl-L-cysteine methyl ester is a chemical compound with the molecular formula C8H14ClNO3S and a molecular weight of 239.72 g/mol . This compound is known for its unique structure, which includes an acetyl group, a chloroethyl group, and a cysteine methyl ester moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-2-chloroethyl-L-cysteine methyl ester typically involves the acetylation of S-2-chloroethyl-L-cysteine followed by esterification. The reaction conditions often include the use of acetic anhydride as the acetylating agent and methanol as the solvent for esterification . The process may require a catalyst such as sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-2-chloroethyl-L-cysteine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the chloroethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Acetyl-S-2-chloroethyl-L-cysteine methyl ester is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N-Acetyl-S-2-chloroethyl-L-cysteine methyl ester involves its interaction with specific molecular targets and pathways. The acetyl group can undergo enzymatic hydrolysis, releasing the active cysteine derivative. This derivative can then participate in various biochemical reactions, including the formation of disulfide bonds and the modulation of redox states . The chloroethyl group can also undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine methyl ester: Similar structure but lacks the chloroethyl group.
L-Cysteine methyl ester hydrochloride: Contains a methyl ester group but lacks the acetyl and chloroethyl groups.
N-Acetyl-L-cysteine: Contains an acetyl group but lacks the methyl ester and chloroethyl groups.
Uniqueness
N-Acetyl-S-2-chloroethyl-L-cysteine methyl ester is unique due to the presence of both the acetyl and chloroethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications, particularly in the study of biochemical pathways and the development of novel therapeutic agents .
Properties
CAS No. |
78774-17-1 |
|---|---|
Molecular Formula |
C8H14ClNO3S |
Molecular Weight |
239.72 g/mol |
IUPAC Name |
methyl 2-acetamido-3-(2-chloroethylsulfanyl)propanoate |
InChI |
InChI=1S/C8H14ClNO3S/c1-6(11)10-7(8(12)13-2)5-14-4-3-9/h7H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
KJBPUKJOQNOICM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CSCCCl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















